XLogP3-AA Lipophilicity Comparison: (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine vs. Unmethylated Analog
The computed XLogP3-AA of the target compound (1.6) is 0.7 log units higher than that of the unmethylated comparator 4-(3-nitropyridin-2-yl)morpholine (0.9) [1]. This difference indicates enhanced membrane permeability and metabolic stability potential, which are critical for oral bioavailability and tissue distribution in medicinal chemistry programs [2].
| Evidence Dimension | XLogP3-AA |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 4-(3-nitropyridin-2-yl)morpholine: 0.9 |
| Quantified Difference | 0.7 log units higher |
| Conditions | Computed by XLogP3 algorithm in PubChem |
Why This Matters
Higher XLogP3-AA predicts improved passive membrane diffusion, reducing the need for active transport and potentially increasing intracellular exposure.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7188722, (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine. 2025. View Source
- [2] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7 (10), 863–875. View Source
